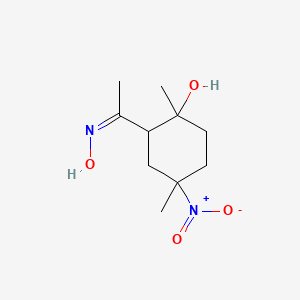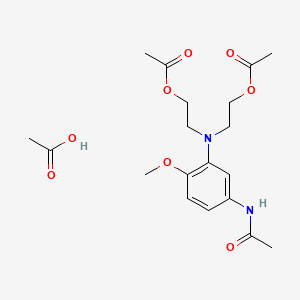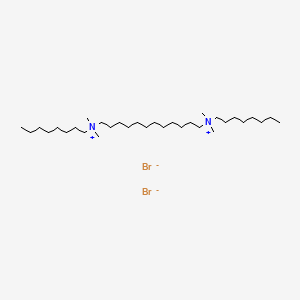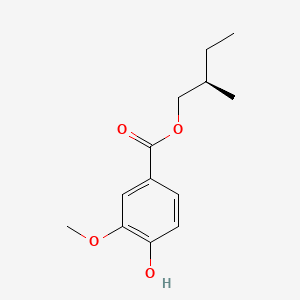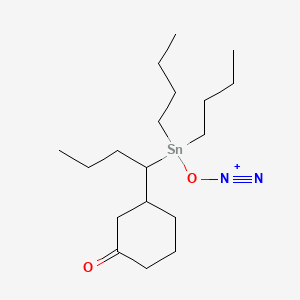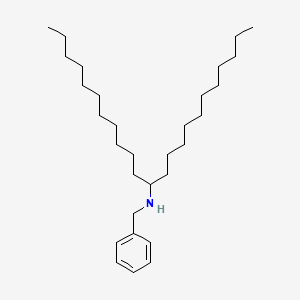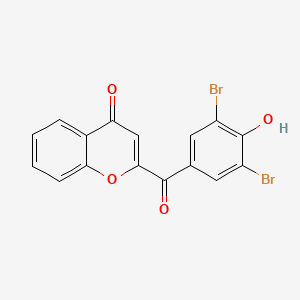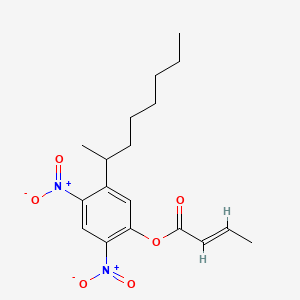
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the esterification of 2,4-dinitrophenol with 1-methylheptyl alcohol and crotonic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and phenols.
Applications De Recherche Scientifique
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate has several scientific research applications:
Biology: Studied for its effects on fungal growth and development.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture to control powdery mildew on crops.
Mécanisme D'action
The mechanism of action of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the inhibition of fungal respiration. The compound disrupts the electron transport chain in fungal cells, leading to the production of reactive oxygen species and subsequent cell death. The molecular targets include mitochondrial enzymes involved in respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinocap: Another dinitrophenol fungicide with similar applications but higher mammalian toxicity.
Sulfur: A traditional fungicide with a different mode of action and lower environmental impact.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity
Uniqueness
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate is unique due to its reduced environmental impact and lower mammalian toxicity compared to other dinitrophenol fungicides. Its specific isomeric form provides effective control of powdery mildew with minimal adverse effects .
Propriétés
Numéro CAS |
71607-43-7 |
|---|---|
Formule moléculaire |
C18H24N2O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-17(26-18(21)9-5-2)16(20(24)25)12-15(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
Clé InChI |
UNIFEYJRGZNGBP-WEVVVXLNSA-N |
SMILES isomérique |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
SMILES canonique |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





